Diallyl 2-methylmalonate
Description
Diallyl 2-methylmalonate is a malonate ester featuring two allyl groups and a methyl substituent at the central carbon. Malonate esters are widely used for their reactivity in alkylation, cross-coupling, and cyclization reactions, particularly in pharmaceutical and polymer chemistry .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-methylpropanedioate |
InChI |
InChI=1S/C10H14O4/c1-4-6-13-9(11)8(3)10(12)14-7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
XBXAIAXNFVTLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=C)C(=O)OCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Palladium-Catalyzed Decarboxylative Allylation
Diallyl 2-methylmalonate undergoes palladium-mediated decarboxylation-allylation to form α-allylated carboxylates. This reaction proceeds via oxidative addition of the allyl ester to Pd(0), followed by decarboxylation to generate a stabilized alkoxyethenolate intermediate. Key findings include:
Reaction Conditions and Outcomes
| Substrate | Catalyst System | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| This compound | Pd(dba)₂, dppe (ligand) | 40°C (THF) | Allyl α-allyl carboxylate | 82–89% |
-
Mechanism : The trifluoroethyl group (if present) stabilizes the transient alkoxyethenolate, accelerating decarboxylation. Retention of 1,4-syn stereochemistry occurs via a π-allyl palladium intermediate .
-
Applications : Used to synthesize homoallylic esters and cyclopentenones (e.g., allyl ethyl itaconate in 83% yield) .
Chemoselective Decarboxylation
In disubstituted derivatives, this compound exhibits chemoselective reactivity. For example:
-
Monocarboxylic Acid Formation : Heating disubstituted diallyl malonates with formic acid and triethylamine selectively removes one ester group, yielding monocarboxylic acids (e.g., 112 with β-oriented methyl groups) .
Example Reaction
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Formic acid, 100°C (dioxane) | Monocarboxylic acid | 63–89% |
Cyclization to γ-Methylene-γ-butyrolactones
This compound participates in one-pot palladium-catalyzed cyclization and hydrogenolysis to form γ-methylene-γ-butyrolactones.
Key Steps
-
Oxidative addition to Pd(0).
-
Intramolecular oxypalladation of a triple bond.
-
Hydrogenolysis with formic acid.
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl(2-propynyl)malonate | Pd(dba)₂ | γ-Methylene-γ-butyrolactone (116 ) | 81% |
Comparison with Similar Compounds
Key Observations :
- Allyl vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in dimethyl 2-methyl-2-(2-nitrophenyl)malonate) enhance electrophilicity, influencing reaction pathways .
Reactivity and Chemical Properties
- Alkylation: Malonate esters undergo alkylation at the central carbon, as seen in the synthesis of diethyl 2-(benzyl(methyl)amino)propanedioate using bromomalonate and methylbenzylamine .
- Cross-Coupling : Prochiral zinc reagents derived from malonates participate in asymmetric cross-coupling reactions to form chiral intermediates .
- Degradation : Diallyl-containing compounds (e.g., diallyl trisulfide) degrade into disulfides and tetrasulfides under thermal stress, suggesting possible instability in diallyl malonates under similar conditions .
Stability and Degradation Profiles
- Thermal Stability : Diallyl trisulfide degrades into diallyl disulfide and tetrasulfide at 100°C, implying that diallyl malonates may undergo similar decomposition under high temperatures .
- Hydrolytic Stability : Malonate esters with electron-withdrawing groups (e.g., nitro) exhibit slower hydrolysis compared to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Diallyl 2-methylmalonate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed allylation of alkylidenemalonates. Key variables include catalyst loading (e.g., Pd(2)dba(3) at 2.5 mol%), ligand choice (e.g., PPh₃), base (e.g., LHMDS), and solvent (DMF). Yield optimization requires controlled temperature and reaction time, with purification via flash chromatography . Alternative routes involve diethyl malonate alkylation, where enolate formation is critical. The use of strong bases (e.g., NaH) and electrophilic allyl halides under inert atmospheres improves regioselectivity .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodological Answer : Structural elucidation typically employs:
- ¹H/¹³C NMR : To confirm allyl group integration and ester carbonyl signals.
- IR Spectroscopy : For identification of ester C=O stretches (~1740 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., substituted malonates with quinoline moieties) .
- Mass Spectrometry (EI/CI) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or environmental fate data for this compound?
- Methodological Answer : Contradictions arise from heterogeneous testing protocols. A systematic approach involves:
- Literature Meta-Analysis : Screen databases (e.g., EPA’s LPS review) to identify data gaps and assess study quality (e.g., OECD guideline compliance) .
- Experimental Replication : Standardize bioassays (e.g., Daphnia magna acute toxicity tests) under controlled pH, temperature, and solvent conditions.
- QSAR Modeling : Predict ecotoxicological endpoints using quantitative structure-activity relationships to cross-validate empirical data .
Q. What computational methods predict the reactivity of this compound in organometallic reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for allylation reactions to assess steric/electronic effects of substituents.
- Molecular Dynamics (MD) Simulations : Explore solvent-catalyst interactions (e.g., DMF vs. THF) to optimize reaction kinetics .
- Docking Studies : Predict binding affinities in catalytic systems (e.g., Pd(0) complexes) to guide ligand design .
Q. How to design experiments evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation rates at varying pH (4–9) and temperature (20–40°C) using HPLC-UV to quantify hydrolysis products.
- Photolysis Experiments : Exclude solutions to UV light (λ = 254–365 nm) and track byproducts via GC-MS.
- Sediment-Water Partitioning : Use OECD 106 guidelines to measure logKoc values and assess bioaccumulation potential .
Q. What strategies improve selectivity in allylation reactions involving this compound?
- Methodological Answer :
- Ligand Screening : Test phosphine ligands (e.g., PPh₃ vs. BINAP) to modulate steric bulk and electronic donation to Pd centers.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while toluene reduces side reactions.
- Kinetic Control : Short reaction times and low temperatures favor mono-allylation, avoiding over-alkylation .
Data Analysis & Experimental Design
Q. How should researchers address variability in synthetic yields of this compound derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst, solvent, temperature) and identify interactions.
- Response Surface Methodology (RSM) : Optimize multi-variable conditions for maximum yield.
- Statistical Validation : Apply ANOVA to confirm significance of factors (p < 0.05) .
Q. What methodologies validate the purity of this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
